

Application Notes & Protocol: Isolation of Afzelechin 3-O-xyloside from *Cassipourea gerrardii* Bark

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

Cat. No.: B13414067

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Afzelechin 3-O-xyloside** is a flavonoid glycoside found in the bark of *Cassipourea gerrardii*.^[1] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, making them of great interest to the pharmaceutical and nutraceutical industries. This document provides a detailed protocol for the extraction, fractionation, and purification of **Afzelechin 3-O-xyloside** from the bark of *Cassipourea gerrardii*. The methodology is based on established phytochemical techniques for the isolation of flavonoids from plant materials.

I. Experimental Protocols

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

1. Preparation of Plant Material:

- **Collection:** Collect fresh bark from *Cassipourea gerrardii*.
- **Authentication:** Have the plant material authenticated by a qualified botanist.
- **Drying:** Air-dry the bark in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

- Grinding: Grind the dried bark into a coarse powder using a mechanical grinder.
2. Extraction: This step aims to extract a broad range of phytochemicals, including **Afzelechin 3-O-xyloside**, from the powdered bark.
- Maceration:
 - Weigh 1 kg of the powdered bark and place it in a large glass container.
 - Add 5 L of 80% aqueous methanol to the container, ensuring all the plant material is fully submerged.
 - Seal the container and allow it to stand at room temperature for 48 hours with occasional agitation.
 - Filter the extract through Whatman No. 1 filter paper.
 - Repeat the extraction process on the residue (marc) two more times with fresh solvent to ensure exhaustive extraction.
 - Combine the filtrates from all three extractions.
 - Concentration:
 - Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
 - The resulting crude extract should be a thick, dark residue. Lyophilize the extract to obtain a dry powder for accurate weighing and subsequent fractionation.
3. Fractionation: Liquid-liquid partitioning is used to separate compounds based on their polarity.
- Solvent Partitioning:
 - Suspend the dried crude extract (e.g., 100 g) in 500 mL of distilled water.
 - Transfer the suspension to a 2 L separatory funnel.

- Perform successive extractions with solvents of increasing polarity:
 - n-Hexane: Add 500 mL of n-hexane, shake vigorously for 5-10 minutes, and allow the layers to separate. Collect the upper n-hexane layer. Repeat this step three times. Combine the n-hexane fractions. This fraction will contain non-polar compounds like fats and waxes.
 - Chloroform/Dichloromethane: To the remaining aqueous layer, add 500 mL of chloroform or dichloromethane.^[2] Repeat the extraction three times and combine the chloroform/dichloromethane fractions.
 - Ethyl Acetate: Next, extract the aqueous layer with 500 mL of ethyl acetate.^[3] Repeat three times and combine the ethyl acetate fractions. Flavonoids are often soluble in ethyl acetate.^{[2][3]}
- Concentrate each of the solvent fractions (n-hexane, chloroform/dichloromethane, and ethyl acetate) and the final aqueous fraction separately using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with **Afzelechin 3-O-xyloside**.

4. Purification: Chromatographic techniques are employed to isolate the target compound from the enriched fraction.

- Column Chromatography:
 - Stationary Phase: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) slurried in n-hexane.
 - Sample Loading: Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.
 - Elution: Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).^[4]
 - Fraction Collection: Collect fractions of 20-25 mL in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

- Thin Layer Chromatography (TLC) Monitoring:
 - Spot the collected fractions onto silica gel TLC plates.
 - Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
 - Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid or anisaldehyde-sulfuric acid) followed by heating.
 - Combine the fractions that show a similar TLC profile and contain the spot corresponding to **Afzelechin 3-O-xyloside**.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - For final purification, subject the combined fractions from column chromatography to Prep-HPLC.
 - Column: A reversed-phase C18 column is typically used for flavonoid separation.
 - Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.
 - Detection: Monitor the elution at a suitable wavelength (e.g., 280 nm for flavan-3-ols).
 - Collect the peak corresponding to **Afzelechin 3-O-xyloside**.
 - Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation and Characterization: The identity and purity of the isolated compound should be confirmed using spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR, ^{13}C -NMR, COSY, HMBC, HSQC): To elucidate the chemical structure.^[5]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.^[5]

II. Data Presentation

Table 1: Physicochemical Properties of **Afzelechin 3-O-xyloside**

Property	Value	Reference
CAS Number	512781-45-2	[2]
Molecular Formula	C ₂₀ H ₂₂ O ₉	[2]
Molecular Weight	406.38 g/mol	[2]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol.	[1][2]

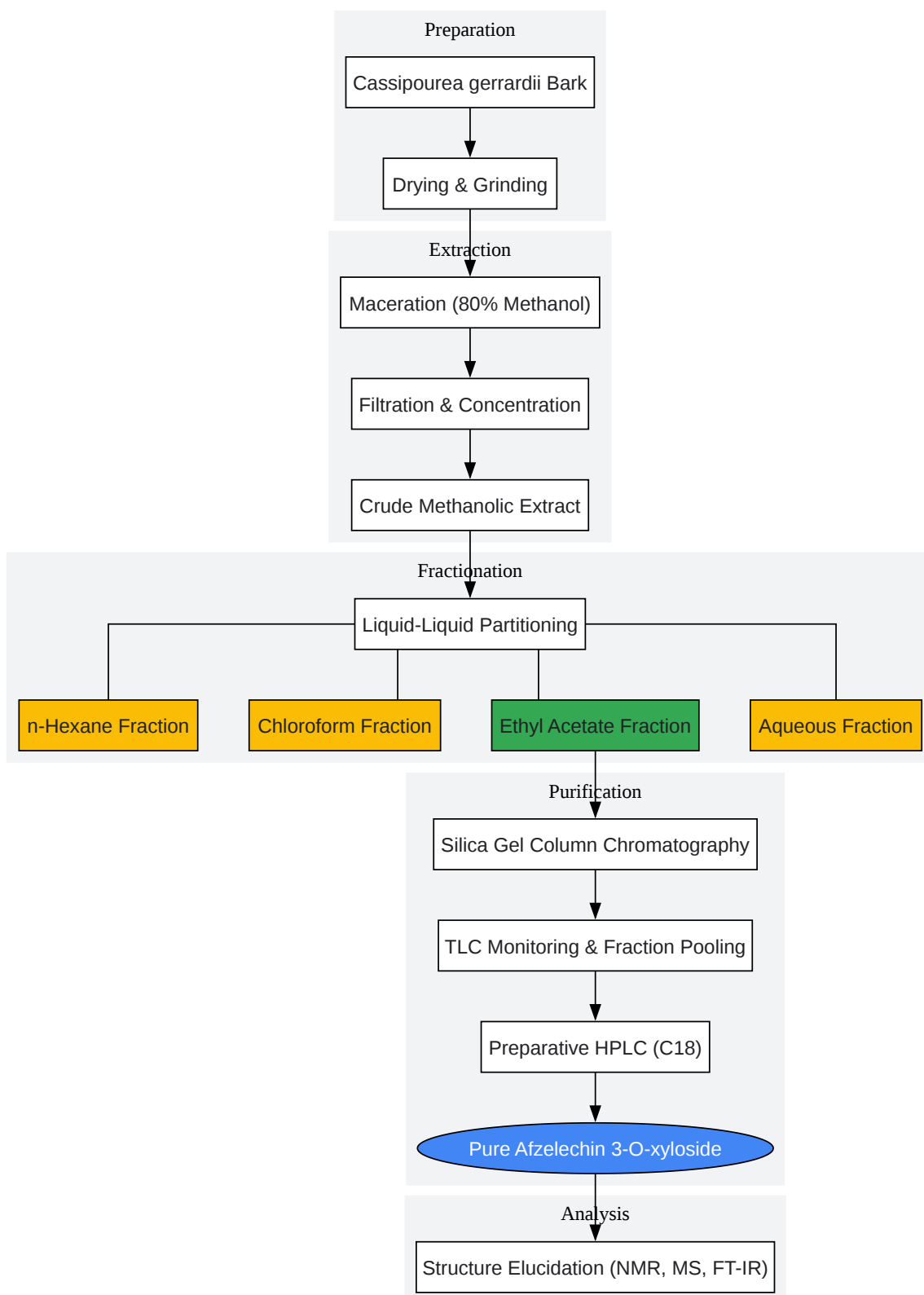
Table 2: Hypothetical Yields from Isolation Process (Example Data)

Step	Input Quantity	Output Quantity	Yield (%)	Purity (Hypothetical)
Extraction	1000 g dried bark	120 g crude extract	12.0%	-
Fractionation (Ethyl Acetate)	120 g crude extract	30 g EA fraction	25.0% (of crude)	~40%
Column Chromatography	30 g EA fraction	1.5 g semi-pure compound	5.0% (of EA fraction)	~85%
Prep-HPLC	1.5 g semi-pure compound	250 mg pure compound	16.7% (of semi-pure)	>98%

Note: These are example values and actual yields will vary depending on the plant material and experimental conditions.

III. Visualizations

Diagram 1: Experimental Workflow for Isolation

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Caption: Workflow for isolating **Afzelechin 3-O-xyloside**.

Diagram 2: Logical Relationship of Purification Steps



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Caption: Purification cascade from fraction to pure compound.

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